molecular formula C14H12N4O4 B6118335 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone

Cat. No.: B6118335
M. Wt: 300.27 g/mol
InChI Key: QVGGWSNMOYBZBJ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives of semicarbazide and are formed by the condensation of semicarbazide with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted semicarbazones with various functional groups.

Scientific Research Applications

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The compound has shown activity against various bacterial and fungal strains.

    Material Science: It is used in the synthesis of Schiff base ligands, which are important in the development of metal complexes for catalysis and material applications.

    Biological Studies: The compound is used to study enzyme interactions and inhibition, particularly in the context of glucose metabolism and phosphatase activity.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The nitro group plays a crucial role in the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-3-nitrobenzaldehyde
  • 5-bromosalicylaldehyde
  • 3-methoxy-5-nitrosalicylaldehyde
  • 4-(diethylamino)salicylaldehyde
  • 5-chlorosalicylaldehyde

Uniqueness

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups enhances its potential for forming hydrogen bonds and participating in redox reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-13-7-6-12(18(21)22)8-10(13)9-15-17-14(20)16-11-4-2-1-3-5-11/h1-9,19H,(H2,16,17,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGGWSNMOYBZBJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.